molecular formula C19H15N B178294 3-Methyl-9-phenyl-9h-carbazole CAS No. 1202362-88-6

3-Methyl-9-phenyl-9h-carbazole

Cat. No. B178294
CAS RN: 1202362-88-6
M. Wt: 257.3 g/mol
InChI Key: AVPLCPIXXJOBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-9-phenyl-9h-carbazole is a chemical compound with the molecular formula C19H15N . It is a derivative of carbazole, which is an aromatic heterocyclic organic compound . Carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .


Synthesis Analysis

Carbazole and its derivatives can be synthesized through various methods. One of the classic laboratory organic syntheses for carbazole is the Borsche–Drechsel cyclization . Another method for the synthesis of carbazole is the Graebe–Ullmann reaction . In this reaction, an N-phenyl-1,2-diaminobenzene is converted into a diazonium salt which instantaneously forms a 1,2,3-triazole. The triazole is unstable and at elevated temperatures, nitrogen is released and the carbazole is formed .


Molecular Structure Analysis

The molecular structure of this compound is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .

Scientific Research Applications

Antimicrobial Activities

3-Methyl-9-phenyl-9H-carbazole derivatives have been investigated for their antimicrobial properties. A study by Salih, Salimon, and Yousif (2016) synthesized new heterocyclic derivatives from 9H-carbazole and evaluated them as antimicrobial agents (Salih, Salimon, & Yousif, 2016).

Electrophosphorescence and Polymer Light-Emitting Diodes

Carbazole derivatives, including this compound, have been utilized in the development of polymer light-emitting diodes (PLEDs). Cho et al. (2010) and (2009) discussed the synthesis of Ir(III) complexes using 9H-carbazole ligands for enhanced emission in PLEDs (Cho et al., 2010); (Cho et al., 2009).

Biotransformation Studies

Waldau et al. (2009) explored the bacterial biotransformation of carbazole derivatives, including 9-methyl-9H-carbazole, analyzing their transformation into various products (Waldau et al., 2009).

Optoelectronic Properties

Gao Xi-cun (2010) conducted a study on novel carbazole derivatives, exploring their optoelectronic properties, which are crucial for applications in electronics and photonics (Gao Xi-cun, 2010).

Electronic Spectroscopy

The electronic spectroscopy of bromocarbazoles, including 9-phenyl-9H-carbazole, was investigated by Ponce et al. (2006), providing insights into their photophysical properties (Ponce et al., 2006).

Dye-Sensitized Solar Cells

Carbazole derivatives have been used in the synthesis of dyes for dye-sensitized solar cells (DSSCs). Saritha et al. (2017) synthesized carbazole-based dyes with D-D-π-A architecture, showing significant photovoltaic properties (Saritha et al., 2017).

Genotoxicity and Epigenotoxicity in Cancer Research

Luparello et al. (2021) studied the genotoxic and epigenotoxic effects of carbazole-derived molecules on breast cancer cells, highlighting their potential as anticancer agents (Luparello et al., 2021).

Electrochromic Materials

Hu et al. (2013) synthesized electrochromic materials containing carbazole and phenyl-methanone units, showing promising electrochemical and spectroelectrochemical properties (Hu et al., 2013).

Future Directions

Carbazole-based compounds, including 3-Methyl-9-phenyl-9h-carbazole, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are also being studied for their potential role in fighting diabetes .

Mechanism of Action

Target of Action

The primary target of 3-Methyl-9-phenyl-9h-carbazole is Histone Deacetylase (HDAC). HDAC is a key regulator in controlling the acetylation status of histone and is associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors . Carbazole derivatives have been synthesized as potent HDAC inhibitors .

Mode of Action

This compound interacts with its target, HDAC, by inhibiting its activity. This inhibition is an effective strategy for designing compounds against malignant tumors . The compound’s interaction with HDAC results in changes in the acetylation status of histones, affecting gene expression .

Biochemical Pathways

The inhibition of HDAC by this compound affects several biochemical pathways. These include pathways related to cell viability, migration, invasion, proliferation, and apoptosis . The compound’s action on these pathways can lead to downstream effects such as the suppression of tumor growth .

Pharmacokinetics

Carbazole compounds are known for their good chemical and environmental stability , which may influence their bioavailability.

Result of Action

The result of this compound’s action is the inhibition of HDAC activity, leading to changes in gene expression. This can result in the suppression of tumor growth, affecting the viability, migration, invasion, and proliferation of tumor cells . In addition, it can induce apoptosis in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the electronic environment of the carbazole moiety can affect the compound’s radiative efficiency . Additionally, the compound’s action may be influenced by the presence of other molecules in the environment, such as other drugs or biological molecules

properties

IUPAC Name

3-methyl-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-14-11-12-19-17(13-14)16-9-5-6-10-18(16)20(19)15-7-3-2-4-8-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPLCPIXXJOBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595819
Record name 3-Methyl-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1202362-88-6
Record name 3-Methyl-9-phenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-9-phenyl-9h-carbazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-9-phenyl-9h-carbazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Methyl-9-phenyl-9h-carbazole
Reactant of Route 4
Reactant of Route 4
3-Methyl-9-phenyl-9h-carbazole
Reactant of Route 5
Reactant of Route 5
3-Methyl-9-phenyl-9h-carbazole
Reactant of Route 6
Reactant of Route 6
3-Methyl-9-phenyl-9h-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.